Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate
CAS No.:
Cat. No.: VC13088984
Molecular Formula: C12H9BrO3
Molecular Weight: 281.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9BrO3 |
|---|---|
| Molecular Weight | 281.10 g/mol |
| IUPAC Name | methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate |
| Standard InChI | InChI=1S/C12H9BrO3/c1-16-12(15)8-2-4-9-7(6-8)3-5-10(14)11(9)13/h2-6,14H,1H3 |
| Standard InChI Key | LQDXYGMUCIPYQD-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(C=C1)C(=C(C=C2)O)Br |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C(=C(C=C2)O)Br |
Introduction
Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate is an organic compound belonging to the naphthalene derivative family. It is characterized by three key functional groups:
-
A bromine atom at the 5th position,
-
A hydroxyl group at the 6th position,
-
A methyl ester group at the 2nd position of the naphthalene ring.
This unique combination of substituents imparts distinct chemical and biological properties, making it a valuable compound in synthetic chemistry and potential pharmaceutical applications.
Molecular Formula and Weight
-
Formula:
-
Molecular Weight: Approximately 281.10 g/mol
Physical Characteristics
-
Appearance: Typically a crystalline solid.
-
Melting Point: Data unavailable in this context but expected to align with similar naphthalene derivatives (~150–200°C).
-
Solubility: Likely soluble in organic solvents such as ethanol, methanol, and dichloromethane.
Synthesis and Preparation
The synthesis of methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate typically involves three sequential steps: bromination, esterification, and hydroxylation.
Synthetic Steps
-
Bromination:
-
Starting material: Naphthalene or naphthalene-2-carboxylic acid.
-
Reagent: Bromine () in the presence of catalysts such as iron(III) bromide ().
-
Outcome: Selective bromination at the 5th position.
-
-
Esterification:
-
Reagent: Methanol () with a strong acid catalyst like sulfuric acid ().
-
Outcome: Formation of the methyl ester group at the carboxylic acid site.
-
-
Hydroxylation:
-
Reagent: Hydrogen peroxide () or a peracid.
-
Catalyst: Acidic or basic conditions depending on the method.
-
Outcome: Introduction of the hydroxyl group at the 6th position.
-
Chemical Applications
-
Intermediate in Organic Synthesis:
-
Used as a precursor for more complex organic molecules due to its reactive functional groups.
-
-
Reactivity Studies:
-
The unique combination of bromine and hydroxyl groups allows for selective chemical modifications.
-
Comparison with Related Compounds
| Compound Name | Structural Difference | Key Properties/Applications |
|---|---|---|
| Methyl 5-bromo-2-naphthoate | Lacks hydroxyl group at the 6th position | Reduced hydrogen bonding potential |
| Methyl 6-bromo-2-naphthoate | Bromine atom at the 6th instead of the 5th | Altered reactivity in electrophilic substitutions |
| Methyl 5-bromo-6-methoxynaphthalene-2-carboxylate | Methoxy group replaces hydroxyl group | Increased hydrophobicity, reduced polarity |
Spectroscopic Data
| Technique | Observed Peaks/Values |
|---|---|
| IR Spectroscopy | Broad O–H stretch (~3200–3500 cm), C=O stretch (~1700 cm) |
| NMR Spectroscopy | Aromatic protons (~7–8 ppm), –OCH (~3.8 ppm) |
| Mass Spectrometry | Molecular ion peak at |
Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Likely monoclinic or triclinic |
| Space Group | Dependent on crystallization conditions |
| Unit Cell Dimensions | Variable based on substituents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume